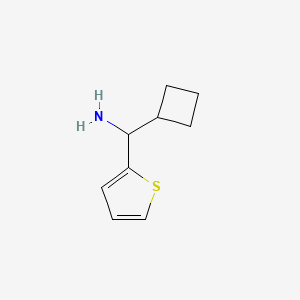
Cyclobutyl(thiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H13NS It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(thiophen-2-yl)methanamine typically involves the following steps:
-
Formation of the Thiophene Ring: : Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
-
Cyclobutyl Group Introduction: : The cyclobutyl group can be introduced through cycloaddition reactions or by using cyclobutyl halides in substitution reactions.
-
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .
-
Materials Science: : It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
-
Biological Studies: : The compound is investigated for its biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
-
Industrial Applications: : It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Cyclobutyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:
-
Thiophene Derivatives: : Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities but differ in their functional groups and reactivity.
-
Cyclobutyl Compounds: : Cyclobutylamine and cyclobutylmethanol are similar in having the cyclobutyl group but differ in their functional groups attached to the cyclobutyl ring.
-
Methanamine Derivatives: : Compounds like benzylamine and phenethylamine have similar amine groups but differ in their aromatic ring structures.
The uniqueness of this compound lies in its combination of the cyclobutyl, thiophene, and methanamine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
cyclobutyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
Clave InChI |
MAFRVEQQHSVTGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)


![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)

![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)

![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)


